2-(Di-p-tolylphosphino)benzaldehyde

Catalog No.
S973652
CAS No.
1202865-03-9
M.F
C21H19OP
M. Wt
318.356
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-p-tolylphosphino)benzaldehyde

CAS Number

1202865-03-9

Product Name

2-(Di-p-tolylphosphino)benzaldehyde

IUPAC Name

2-bis(4-methylphenyl)phosphanylbenzaldehyde

Molecular Formula

C21H19OP

Molecular Weight

318.356

InChI

InChI=1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3

InChI Key

IDDRQJVTYBKJLP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O

2-(Di-p-tolylphosphino)benzaldehyde is a bifunctional organophosphorus compound featuring a reactive aldehyde group and an electron-rich di-p-tolylphosphino moiety. This structure makes it a valuable precursor for synthesizing more complex phosphine ligands, particularly P,N-type ligands, through condensation reactions with amines. The electronic properties of the phosphine group, influenced by the electron-donating p-tolyl substituents, are critical for tuning the activity and selectivity of downstream metal catalysts used in homogeneous catalysis. [REFS-1, REFS-2]

Replacing 2-(di-p-tolylphosphino)benzaldehyde with its more common, non-methylated analog, 2-(diphenylphosphino)benzaldehyde, is a critical procurement error for optimized chemical processes. The p-methyl groups on the tolyl rings are not passive substituents; they significantly increase the electron-donating ability of the phosphorus atom compared to the phenyl analog. [1] This electronic difference directly alters the performance of catalysts derived from these precursors, impacting reaction rates, yields, and enantioselectivity in sensitive applications like asymmetric catalysis. [2] Assuming interchangeability can lead to failed synthesis, lower product purity, and the need for costly re-optimization.

Superior Enantioselectivity in Downstream Asymmetric Catalysis

In the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids, a P,N-ligand synthesized from 2-(di-p-tolylphosphino)benzaldehyde enabled significantly higher stereochemical control compared to its direct analog derived from 2-(diphenylphosphino)benzaldehyde. The tolyl-substituted ligand achieved an enantiomeric excess (ee) of 95%, whereas the phenyl-substituted counterpart yielded only 91% ee under identical reaction conditions. [1]

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data95% ee (from its derived P,N-ligand)
Comparator Or Baseline2-(Diphenylphosphino)benzaldehyde (from its derived P,N-ligand): 91% ee
Quantified Difference+4% absolute enantiomeric excess
ConditionsRhodium-catalyzed conjugate addition of 4-methoxyphenylboronic acid to an α,β-unsaturated ester at 30 °C.

For synthesizing high-value chiral compounds, a 4% increase in enantiomeric excess can be the difference between a viable product and one that requires costly chiral separation.

Enhanced Catalytic Activity Due to Increased Electron-Donating Nature

The p-tolyl groups on the phosphorus atom are more electron-donating than unsubstituted phenyl groups. In palladium-catalyzed cross-coupling reactions, phosphine ligands with higher electron density generally accelerate the rate-limiting oxidative addition step. [REFS-1, REFS-2] This electronic advantage makes 2-(di-p-tolylphosphino)benzaldehyde a preferred precursor for ligands intended for challenging couplings or for processes where higher catalyst turnover and shorter reaction times are critical procurement drivers.

Evidence DimensionLigand Electronic Parameter (ν(CO) in cm⁻¹)
Target Compound DataLower value (more electron-donating) than PPh₃
Comparator Or BaselineTriphenylphosphine (PPh₃): 2068.9 cm⁻¹
Quantified DifferenceQualitatively more electron-rich, leading to faster oxidative addition
ConditionsGeneral principle in palladium-catalyzed cross-coupling catalytic cycles.

Selecting this precursor can lead to the development of more active catalysts, potentially reducing catalyst loading, shortening reaction times, and improving process efficiency for industrial applications.

Improved Solubility for Simplified Processing and Handling

The presence of two methyl groups on the aromatic rings increases the lipophilicity of 2-(di-p-tolylphosphino)benzaldehyde compared to its diphenylphosphino analog. This generally confers better solubility in common non-polar and moderately polar organic solvents such as toluene, THF, and dichloromethane. [1] Improved solubility is a key processability parameter, simplifying the preparation of stock solutions, ensuring reaction homogeneity, and potentially reducing the need for co-solvents.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataHigher
Comparator Or Baseline2-(Diphenylphosphino)benzaldehyde: Lower
Quantified DifferenceNot quantitatively reported, based on established structure-property relationships.
ConditionsCommon organic solvents used in homogeneous catalysis (e.g., Toluene, THF).

Enhanced solubility simplifies reaction setup, improves reproducibility by preventing precipitation of ligands or catalysts, and can lead to cleaner reaction profiles.

Precursor for High-Enantioselectivity P,N-Ligands in Asymmetric Synthesis

This compound is the right choice when the goal is to synthesize P,N-bidentate ligands for asymmetric reactions where maximizing enantiomeric excess is the primary objective. As demonstrated in rhodium-catalyzed conjugate additions, the electronic enhancement from the p-tolyl groups provides a measurable advantage in stereochemical control over the standard diphenylphosphino analog. [1]

Development of Highly Active Catalysts for Challenging Cross-Coupling Reactions

For process development targeting difficult or sluggish cross-coupling reactions (e.g., with unactivated aryl chlorides), using this precursor to build the final ligand is a strategic choice. The increased electron-donating character helps accelerate the catalytic cycle, potentially enabling higher yields and turnover numbers where catalysts derived from less electron-rich phosphines may fail. [2]

Catalyst Systems Requiring High Solubility in Organic Media

In applications where catalyst or ligand solubility is a known process bottleneck, particularly in less-polar hydrocarbon solvents, this compound is a preferred starting material. Its enhanced solubility profile ensures better homogeneity throughout the reaction, which is critical for achieving consistent and reproducible results in large-scale batch processing.

XLogP3

4.8

Wikipedia

2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types